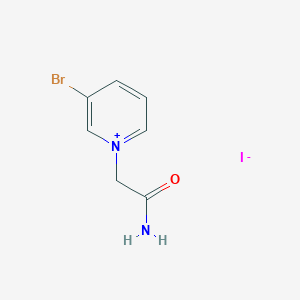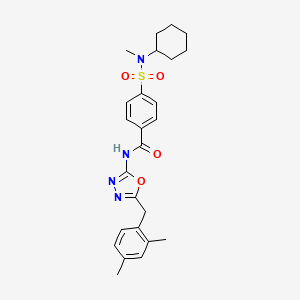
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate is an organic compound that features a thiophene ring substituted with a carboxylate group and a benzyl group bearing a nitro and cyclohexylsulfanyl substituent
Mécanisme D'action
Target of Action
It is known that thiophene derivatives can interact with various biological targets
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical pathways
Result of Action
The effects of thiophene derivatives can vary widely depending on their specific structures and targets
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate typically involves multi-step organic reactions. One possible route includes:
Formation of 2-thiophenecarboxylic acid: This can be achieved by the reaction of thiophene with carbon tetrachloride and an alcohol in the presence of a catalyst, leading to the formation of 2-trichloromethylthiophene, which is then hydrolyzed to yield 2-thiophenecarboxylic acid.
Nitration of benzyl alcohol: Benzyl alcohol can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 5-nitrobenzyl alcohol.
Thioether formation: The 5-nitrobenzyl alcohol is then reacted with cyclohexylthiol in the presence of a base to form 2-(Cyclohexylsulfanyl)-5-nitrobenzyl alcohol.
Esterification: Finally, the 2-thiophenecarboxylic acid is esterified with 2-(Cyclohexylsulfanyl)-5-nitrobenzyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The cyclohexylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of 2-(Cyclohexylsulfanyl)-5-aminobenzyl 2-thiophenecarboxylate.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical studies due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenecarboxylic acid: A simpler analog without the benzyl and cyclohexylsulfanyl substituents.
5-Nitrobenzyl 2-thiophenecarboxylate: Lacks the cyclohexylsulfanyl group.
2-(Cyclohexylsulfanyl)thiophene: Lacks the nitrobenzyl group.
Uniqueness
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and cyclohexylsulfanyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
(2-cyclohexylsulfanyl-5-nitrophenyl)methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c20-18(17-7-4-10-24-17)23-12-13-11-14(19(21)22)8-9-16(13)25-15-5-2-1-3-6-15/h4,7-11,15H,1-3,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLSDIFJAVJFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784570.png)



![N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2784574.png)



![2,6-Dichloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2784585.png)

![1'-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2784587.png)

![3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea](/img/structure/B2784590.png)
